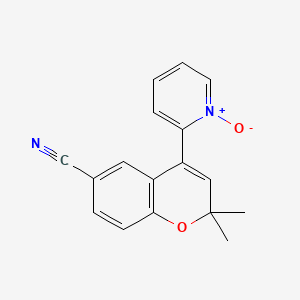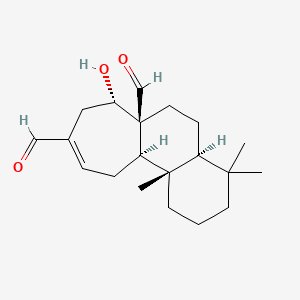![molecular formula C22H22N2O4S B1228515 N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1228515.png)
N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide is a member of 1,4-naphthoquinones, a sulfonamide and a member of piperidines.
Applications De Recherche Scientifique
Pharmacological Inhibition Properties
Membrane-bound Phospholipase A2 Inhibition : Benzenesulfonamide derivatives, specifically N-(phenylalkyl)piperidine derivatives, have been found effective as membrane-bound phospholipase A2 inhibitors. These compounds are significant in cardiovascular research, particularly in reducing myocardial infarction size (Oinuma et al., 1991).
Antibacterial Agents : Certain benzenesulfonamide derivatives, including those modified with alkyl/aralkyl halides, have been identified as potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
Endothelin Receptor Antagonists : Some sulfonamide derivatives act as endothelin receptor antagonists. Structural features like 1,5-substitution on the naphthalene ring and sulfonamide NH contribute to this activity, relevant in cardiovascular and renal research (Stein et al., 1995).
Chemical Synthesis and Structural Analysis
Synthesis of CCR5 Antagonists : Methylbenzenesulfonamide, a derivative of N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide, has been explored for its potential in synthesizing small molecular antagonists, which may have applications in HIV prevention (Cheng De-ju, 2015).
Cannabinoid Receptor Antagonists : Research on N-piperidinyl derivatives has led to the discovery of novel cannabinoid antagonists, showing high selectivity for the cannabinoid CB1 receptor. This is significant in neuropharmacology and pain management (Ruiu et al., 2003).
Biochemical Research
Carbonic Anhydrase Inhibitors : A series of ureido benzenesulfonamides, incorporating triazinyl moieties, have been investigated as inhibitors of human carbonic anhydrase isoforms. These findings have implications in cancer research and treatment (Lolak et al., 2019).
Calmodulin Antagonists : Benzenesulfonamide derivatives have been evaluated as calmodulin antagonists, impacting cytosolic free calcium concentration and insulin release, which is crucial in diabetes research (Safayhi et al., 2004).
Antioxidant and Enzyme Inhibition : Benzenesulfonamides incorporating 1,3,5-triazine motifs have been shown to possess antioxidant properties and inhibitory actions against enzymes like acetylcholinesterase and tyrosinase, relevant in neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).
Propriétés
Formule moléculaire |
C22H22N2O4S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-[3-(4-methylpiperidin-1-yl)-1,4-dioxonaphthalen-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H22N2O4S/c1-15-11-13-24(14-12-15)20-19(23-29(27,28)16-7-3-2-4-8-16)21(25)17-9-5-6-10-18(17)22(20)26/h2-10,15,23H,11-14H2,1H3 |
Clé InChI |
UFLHDBCVXZGJMP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
CC1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B1228437.png)

![4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide](/img/structure/B1228441.png)
![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-2-phenylacetamide](/img/structure/B1228446.png)

![N-[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B1228448.png)




